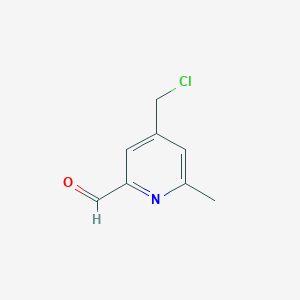
4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chloromethyl group at the 4-position, a methyl group at the 6-position, and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde typically involves the chloromethylation of 6-methylpyridine-2-carbaldehyde. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: 4-(Chloromethyl)-6-methylpyridine-2-carboxylic acid.
Reduction: 4-(Chloromethyl)-6-methylpyridine-2-methanol.
Scientific Research Applications
4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the preparation of functionalized polymers and nanomaterials for various applications, such as catalysis and drug delivery systems.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition .
Comparison with Similar Compounds
4-(Chloromethyl)pyridine: Lacks the methyl and aldehyde groups, making it less versatile in synthetic applications.
6-Methylpyridine-2-carbaldehyde: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
4-(Bromomethyl)-6-methylpyridine-2-carbaldehyde: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.
Uniqueness: 4-(Chloromethyl)-6-methylpyridine-2-carbaldehyde is unique due to the presence of both the chloromethyl and aldehyde groups, providing a versatile platform for various chemical transformations and applications in different fields.
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
4-(chloromethyl)-6-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-7(4-9)3-8(5-11)10-6/h2-3,5H,4H2,1H3 |
InChI Key |
ZUFBOZAOMYMHLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















